molecular formula C21H23N3O B12619927 2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 918408-31-8

2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B12619927
CAS No.: 918408-31-8
M. Wt: 333.4 g/mol
InChI Key: QYZNMIXMUJRKLL-UHFFFAOYSA-N
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Description

2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various organic compounds, including medicinal products

Preparation Methods

The synthesis of 2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature .

Chemical Reactions Analysis

2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation to form corresponding oxides or reduction to form amines. Substitution reactions can occur at the piperidine ring or the aromatic rings, leading to the formation of various substituted derivatives .

Scientific Research Applications

Comparison with Similar Compounds

2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide can be compared with other piperidine derivatives, such as piperine, evodiamine, matrine, berberine, and tetrandine . These compounds share a similar piperidine core structure but differ in their substituents and overall molecular architecture. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. For instance, the presence of the cyano group and the methylphenyl group may enhance its pharmacological activity or alter its interaction with molecular targets .

Properties

CAS No.

918408-31-8

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

2-[4-(2-cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C21H23N3O/c1-16-5-4-7-19(13-16)23-21(25)15-24-11-9-17(10-12-24)20-8-3-2-6-18(20)14-22/h2-8,13,17H,9-12,15H2,1H3,(H,23,25)

InChI Key

QYZNMIXMUJRKLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=C3C#N

Origin of Product

United States

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